2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that features both indole and quinazolinone moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the quinazolinone ring is known for its therapeutic potential.
Mechanism of Action
Target of Action
The compound 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE, also known as Oprea1_798716 or 2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Oprea1_798716 may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_798716 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method includes the reaction of 2-aminobenzamide with an indole-3-carboxaldehyde under acidic or basic conditions to form the desired product . The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and solvents is crucial to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinazolinone derivatives, which can have significant biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Similar structure but lacks the tetrahydro component.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the quinazolinone ring.
Quinazolin-4-one: Contains the quinazolinone ring but lacks the indole moiety.
Uniqueness
2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of both indole and quinazolinone rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJNHCZVIHAJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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